
3-Cyclopentene-1,1-dicarboxylic acid, 3-chloro-, diethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclopentene-1,1-dicarboxylic acid, 3-chloro-, diethyl ester is an organic compound with the molecular formula C11H15ClO4 It is a derivative of cyclopentene, featuring two ester groups and a chlorine atom attached to the cyclopentene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopentene-1,1-dicarboxylic acid, 3-chloro-, diethyl ester can be achieved through several methods. One common approach involves the CH alkylation of diethyl malonate with cis-1,4-dichlorobutene, followed by a reaction with dichlorocarbene . The reaction conditions typically include the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the diethyl malonate, facilitating the alkylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and recrystallization to ensure the compound meets the required specifications.
化学反応の分析
Types of Reactions
3-Cyclopentene-1,1-dicarboxylic acid, 3-chloro-, diethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or ammonia (NH3) in solvents like methanol or ethanol.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Substitution: Formation of substituted cyclopentene derivatives.
Reduction: Formation of diols or alcohols.
Oxidation: Formation of carboxylic acids or ketones.
科学的研究の応用
3-Cyclopentene-1,1-dicarboxylic acid, 3-chloro-, diethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-Cyclopentene-1,1-dicarboxylic acid, 3-chloro-, diethyl ester involves its interaction with various molecular targets and pathways. The ester groups can undergo hydrolysis to form carboxylic acids, which may interact with enzymes or receptors in biological systems. The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of new compounds with different biological activities.
類似化合物との比較
Similar Compounds
Diethyl 3-cyclopentene-1,1-dicarboxylate: Lacks the chlorine atom, making it less reactive in substitution reactions.
3-Cyclopentene-1,1-dicarboxylic acid, diethyl ester: Similar structure but without the chlorine atom, leading to different chemical reactivity.
Uniqueness
The presence of the chlorine atom in 3-Cyclopentene-1,1-dicarboxylic acid, 3-chloro-, diethyl ester makes it unique compared to its analogs
特性
CAS番号 |
575501-25-6 |
|---|---|
分子式 |
C11H15ClO4 |
分子量 |
246.69 g/mol |
IUPAC名 |
diethyl 3-chlorocyclopent-3-ene-1,1-dicarboxylate |
InChI |
InChI=1S/C11H15ClO4/c1-3-15-9(13)11(10(14)16-4-2)6-5-8(12)7-11/h5H,3-4,6-7H2,1-2H3 |
InChIキー |
GOBXMKQXTWZEJX-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1(CC=C(C1)Cl)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


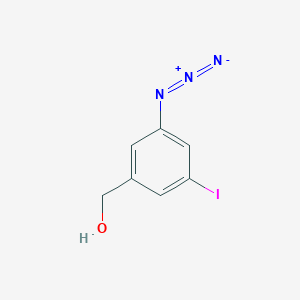

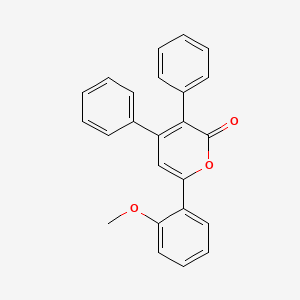
![2-Buten-1-one, 3-methyl-1-[4-(trifluoromethyl)phenyl]-](/img/structure/B14233417.png)
![2-Oxazolamine, N-[(2-bromo-5-fluorophenyl)methyl]-4,5-dihydro-](/img/structure/B14233420.png)
![6-Methyl-5-oxo-5,11-dihydroisoindolo[2,1-a]quinazolin-6-ium methyl sulfate](/img/structure/B14233421.png)
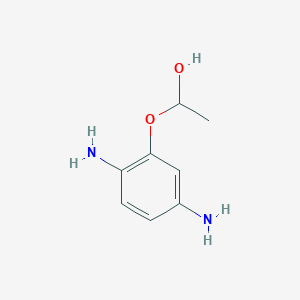
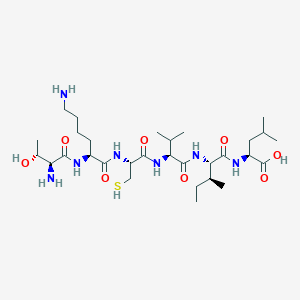


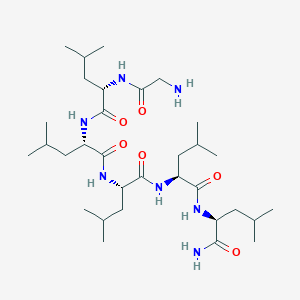
![Benzoic acid;[3-[(10-hexylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14233455.png)
![Benzenesulfonamide, N-[2-(6-bromo-2-pyridinyl)ethyl]-2-nitro-](/img/structure/B14233458.png)
![4-(4-Fluorophenyl)-2-methyl-6-[4-(piperidin-1-YL)butoxy]pyrimidine](/img/structure/B14233466.png)
